molecular formula C18H16N2O4S B11679174 (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B11679174
M. Wt: 356.4 g/mol
InChI Key: OHXJLSGEBDJJDV-XNTDXEJSSA-N
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Description

(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-phenylamino-1,3-thiazole-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be used for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activities.

Biology

In biological research, thiazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

Thiazole derivatives are often explored for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases, including infections and cancer.

Industry

In the industrial sector, thiazole compounds are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The hydroxyl and methoxy groups may enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(methylamino)-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(ethylamino)-1,3-thiazol-4(5H)-one

Uniqueness

The unique combination of the hydroxyl, methoxy, and phenylamino groups in (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its specific substitution pattern can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C18H16N2O4S

Molecular Weight

356.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O4S/c1-23-13-8-11(9-14(24-2)16(13)21)10-15-17(22)20-18(25-15)19-12-6-4-3-5-7-12/h3-10,21H,1-2H3,(H,19,20,22)/b15-10+

InChI Key

OHXJLSGEBDJJDV-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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